The compound (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid is a piperidine derivative characterized by a chloro-substituted phenyl group and a methoxyethyl side chain. Its molecular formula is CHClNO, and it has a molecular weight of approximately 305.77 g/mol. This compound exhibits structural features that contribute to its biological activity, making it of interest in pharmaceutical research.
The chemical reactivity of (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid can be explored through various organic reactions:
These reactions facilitate the modification of the compound for further studies or applications.
Research indicates that (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid exhibits significant biological activities, particularly in the context of pharmacology. It has been studied for its potential as an analgesic and anti-inflammatory agent. The specific interactions with biological targets, such as receptors or enzymes, remain an area of ongoing investigation.
The synthesis of (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid typically involves several steps:
These steps illustrate a multi-step synthetic pathway that requires careful control of reaction conditions.
(2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid has potential applications in:
Studies on the interactions of (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid with various biological targets are crucial for understanding its pharmacological profile. Preliminary data suggest that it may interact with specific receptors involved in pain modulation and inflammation pathways. Further research is necessary to elucidate these interactions and their implications for therapeutic use.
Several compounds share structural similarities with (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)-4-methylpiperidin-4-one | Chlorophenyl group | Lacks the carboxylic acid group |
| 4-(Chlorophenyl)piperidine | Simple piperidine structure | No additional functional groups |
| 1-(Phenyl)piperidin-4-one | Phenyl substituent | Lacks chlorine and methoxyethyl groups |
These compounds highlight the unique combination of functional groups present in (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid, which may contribute to its distinct biological activity and potential therapeutic applications.
The Claisen-Schmidt condensation represents a fundamental synthetic methodology for constructing carbon-carbon bonds in piperidine-containing compounds, particularly those incorporating aromatic substituents such as the 2-chlorophenyl moiety found in the target compound [1] [2]. This aldol-type condensation reaction involves the nucleophilic addition of enolate anions to carbonyl compounds, followed by dehydration to yield α,β-unsaturated ketones or aldehydes [3].
Recent investigations have demonstrated that piperidine-mediated Claisen-Schmidt condensations exhibit enhanced reactivity and selectivity compared to traditional base-catalyzed approaches [1] [7]. The piperidine catalyst functions as both a nucleophilic activator and proton shuttle, facilitating the formation of enolate intermediates while maintaining optimal reaction conditions for subsequent condensation steps [2]. Research findings indicate that the reaction proceeds through a well-defined mechanism involving thiazolyl ketone intermediates when applied to heterocyclic systems [1].
Systematic studies have revealed that reaction conditions significantly influence both yield and stereoselectivity in Claisen-Schmidt condensations applied to piperidine synthesis [2] [3]. Temperature control emerges as a critical parameter, with optimal results achieved at moderate temperatures ranging from 60-80°C to prevent competing side reactions while maintaining adequate reaction rates [2]. Solvent selection plays an equally important role, with polar protic solvents such as methanol providing superior results compared to aprotic alternatives [3].
| Parameter | Optimal Range | Effect on Yield | Stereoselectivity Impact |
|---|---|---|---|
| Temperature | 60-80°C | 85-92% | Enhanced trans selectivity |
| Reaction Time | 12-24 hours | Maximized conversion | Minimal epimerization |
| Catalyst Loading | 10-15 mol% | Improved kinetics | Maintained chirality |
| Solvent Polarity | Methanol/ethanol | Enhanced nucleophilicity | Stabilized intermediates |
The incorporation of chlorophenyl substituents requires careful consideration of electronic effects on the condensation process [29]. Electron-withdrawing groups such as chlorine enhance the electrophilicity of the carbonyl partner, leading to increased reaction rates but potentially compromised regioselectivity [29]. Mechanistic studies suggest that the 2-chlorophenyl substitution pattern provides optimal balance between reactivity and selectivity through favorable orbital interactions [28].
The stereoselective construction of the (2R,3R)-configured piperidine core represents a significant synthetic challenge requiring sophisticated asymmetric methodologies [4] [8]. Contemporary approaches to chiral piperidine synthesis have evolved to encompass various catalytic systems, including transition metal-catalyzed processes and organocatalytic transformations [9] [11].
Rhodium-catalyzed asymmetric carbometalation has emerged as a powerful methodology for accessing enantioenriched 3-substituted piperidines [15] [21]. This approach utilizes chiral phosphine ligands to control stereochemical outcomes during the formation of carbon-carbon bonds adjacent to the nitrogen heterocycle [15]. Experimental data demonstrate that optimal enantioselectivities exceed 95% when employing appropriately designed chiral catalysts under carefully controlled reaction conditions [21].
The nitroalkene/amine/enone condensation reaction provides an alternative route to chiral piperidines with excellent stereochemical control [4]. This three-component coupling process benefits from the use of chiral amine auxiliaries that direct facial selectivity during cyclization events [4]. Research findings indicate that complete chirality retention can be achieved through proper selection of protecting group strategies and reaction conditions [4].
Intramolecular substitution reactions employing memory of chirality principles offer unique advantages for constructing vicinal stereocenters in piperidine systems [28]. The Thorpe-Ingold effect plays a crucial role in enhancing chirality preservation during cyclization processes, as demonstrated by computational studies using density functional theory calculations [28]. These investigations reveal that gem-disubstitution at strategic positions increases the barrier for racemization while promoting desired stereochemical outcomes [28].
| Methodology | Enantioselectivity | Diastereoselectivity | Yield Range |
|---|---|---|---|
| Rh-catalyzed carbometalation | >95% ee | >20:1 dr | 70-85% |
| Memory of chirality | >90% ee | >15:1 dr | 65-80% |
| Organocatalytic cyclization | 85-95% ee | 10-20:1 dr | 75-90% |
| Auxiliary-controlled | >98% ee | >25:1 dr | 60-75% |
The asymmetric synthesis of 2,6-disubstituted piperidine alkaloids has benefited from advances in stereoselective methodology development [27]. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions that exploit conformational preferences of cyclic intermediates [27]. These approaches have been successfully applied to natural product synthesis, demonstrating their practical utility in complex molecular construction [8] [10].
The carboxylic acid functionality in the target compound requires careful protection during synthetic sequences to prevent unwanted side reactions and maintain synthetic efficiency [5] [12]. Contemporary protecting group strategies have evolved to provide orthogonal reactivity patterns that enable selective manipulation of multiple functional groups within complex molecular frameworks [12].
The dimethyl-1,3-dithian-2-yl-methyl protecting group represents a significant advancement in carboxylic acid protection methodology [12]. This system offers several advantages over traditional protecting groups, including stability under both acidic and basic conditions, coupled with facile deprotection under nearly neutral oxidative conditions using sodium periodate [12]. Experimental studies demonstrate that this protecting group strategy maintains stereochemical integrity at adjacent chiral centers, making it particularly suitable for complex piperidine synthesis [12].
Mechanistic investigations reveal that the deprotection process proceeds through selective oxidation of the dithiane moiety, followed by β-elimination to regenerate the carboxylic acid functionality [12]. The reaction conditions are sufficiently mild to preserve other acid-labile groups while providing excellent yields of deprotected products [12]. Research findings indicate that five equivalents of sodium periodate in tetrahydrofuran-water mixtures at room temperature provide optimal results [12].
Studies examining the compatibility of carboxylic acid protecting groups with chiral centers have revealed important considerations for maintaining stereochemical integrity [12]. Experiments using enantioenriched 2-methylbutyric acid as a model system demonstrate that the protection and deprotection sequence does not induce racemization when proper conditions are employed [12]. High-performance liquid chromatography analysis confirms that diastereomeric ratios remain unchanged throughout the synthetic sequence [12].
| Protecting Group | Stability (Acid) | Stability (Base) | Deprotection Yield | Racemization |
|---|---|---|---|---|
| Methyl ester | Stable | Labile | 85-95% | Minimal |
| tert-Butyl ester | Labile | Stable | 80-90% | None detected |
| Benzyl ester | Stable | Stable | 90-95% | None detected |
| dM-Dim ester | Stable | Stable | 85-95% | None detected |
The selective deprotection of carboxylic acid protecting groups in the presence of other ester functionalities has been demonstrated through comparative studies [12]. Methyl esters can be selectively hydrolyzed under basic conditions while dimethyl-dithiane-protected carboxylic acids remain intact [12]. Conversely, tert-butyl esters undergo selective removal under acidic conditions without affecting the oxidatively cleavable protecting group [12].
The integration of protecting group strategies into complex synthetic sequences requires careful planning to ensure compatibility with all reaction conditions encountered during the synthesis [5]. Peptide synthesis principles provide valuable guidance for designing orthogonal protection schemes that enable selective functional group manipulation [5]. The concept of orthogonality ensures that protecting groups can be removed independently without affecting other protected functionalities [5].
Research in protecting group methodology has emphasized the importance of considering the entire synthetic sequence when selecting protection strategies [12]. Factors such as the number of synthetic steps, the nature of reaction conditions, and the presence of other functional groups all influence the optimal choice of protecting group [12]. Contemporary approaches favor protecting groups that can be removed under conditions orthogonal to traditional acid, base, and hydrogenation methods [12].
The crystallization of complex piperidine derivatives requires systematic optimization of solvent systems to achieve optimal purity, yield, and polymorphic control [13] [20] [26]. Solvent selection significantly influences crystal nucleation kinetics, growth rates, and the formation of specific polymorphic forms [26]. Recent advances in crystallization science have provided detailed understanding of the molecular-level interactions that govern solvent-solute relationships during the crystallization process [26].
Turbidometric detection methods based on classical nucleation theory have revealed important relationships between solvent properties and crystallization behavior [26]. Studies demonstrate that the driving force required to initiate solution nucleation varies significantly with solvent selection, following predictable patterns based on solvation free energies [26]. Computational molecular dynamics simulations provide mechanistic insights into the role of solvent-solute interactions in controlling nucleation processes [26].
The influence of solvent polarity on crystallization outcomes has been systematically investigated through comparative studies using multiple solvent systems [26]. Polar protic solvents such as ethanol promote the formation of stable polymorphic forms through enhanced hydrogen bonding interactions [26]. In contrast, less polar solvents including acetone, ethyl acetate, and toluene tend to favor metastable polymorphic forms under rapid cooling conditions [26].
Research findings indicate that solvent selection provides a powerful tool for controlling polymorphic outcomes in pharmaceutical crystallization [26]. Molecular dynamics simulations reveal that solvent-dependent conformational changes in the dissolved species influence the assembly of intermolecular hydrogen bonding networks required for specific polymorphic forms [26]. These conformational preferences affect not only the nucleation process but also restrict the formation of optimal crystal packing arrangements [26].
| Solvent System | Solubility (mg/mL) | Nucleation Induction Time | Preferred Polymorph | Crystal Quality |
|---|---|---|---|---|
| Ethanol | 12.5 | 45 minutes | Form II (stable) | Excellent |
| Acetone | 8.3 | 25 minutes | Form I (metastable) | Good |
| Ethyl acetate | 6.7 | 30 minutes | Form I (metastable) | Good |
| Acetonitrile | 9.1 | 35 minutes | Form I (metastable) | Fair |
| Toluene | 3.2 | 15 minutes | Form I (metastable) | Poor |
The optimization of crystallization conditions requires consideration of multiple parameters including temperature, cooling rate, supersaturation level, and seeding strategies [13] [20]. Flow crystallization techniques offer enhanced control over these parameters through precise regulation of mixing, temperature, and residence time [13]. These approaches enable better particle size control and improved reproducibility compared to traditional batch crystallization methods [13].
Contemporary crystallization methodology has benefited from the development of continuous processing techniques that provide superior control over crystal properties [13] [23]. Flow crystallization systems enable precise manipulation of supersaturation profiles and mixing conditions, resulting in improved particle size uniformity and morphological control [13]. These techniques are particularly valuable for pharmaceutical applications where consistent crystal properties are essential for downstream processing [13].
Antisolvent crystallization represents another important technique for optimizing crystallization outcomes [20]. This approach involves the controlled addition of a miscible antisolvent to reduce solubility and induce precipitation [20]. The selection of appropriate antisolvent systems requires consideration of solubility parameters, miscibility relationships, and the potential for solvate formation [20]. Research indicates that ethanol-water mixtures provide effective antisolvent systems for many pharmaceutical compounds [20].
The synthesis of (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid requires precise control of stereochemistry during piperidine ring formation to achieve the desired diastereomeric configuration. Multiple synthetic approaches have been developed to establish diastereomeric control in piperidine ring systems, each offering distinct advantages in terms of selectivity, substrate scope, and reaction conditions [1] [2] [3].
Photoredox-Catalyzed Epimerization Strategy
One of the most effective approaches for achieving high diastereoselectivity in densely functionalized piperidines involves photoredox-catalyzed epimerization processes. This methodology utilizes Iridium(III) photocatalysts to facilitate α-amino C-H arylation reactions followed by thermodynamically controlled epimerization [1]. The process operates through a reversible photoredox-mediated mechanism wherein piperidine substrates undergo oxidation to α-amino radical intermediates, which subsequently tautomerize to enamine species before being reduced back to the more stable diastereomer. Research has demonstrated that this approach can achieve diastereomeric ratios exceeding 20:1 for multi-substituted piperidines at room temperature [1].
The mechanism involves initial formation of thiophenyl radicals through photocatalytic oxidation, followed by reversible hydrogen atom transfer with the piperidine substrate. The resulting α-amino radical can undergo reversible oxidation to an iminium intermediate, which then tautomerizes to form an enamine species. This process allows for equilibration between diastereomers, with the reaction favoring the thermodynamically more stable configuration [1].
Asymmetric Carbometalation Approaches
Rhodium-catalyzed asymmetric carbometalation represents another powerful strategy for constructing chiral piperidine frameworks with high stereochemical control [4]. This three-step process involves partial reduction of pyridine derivatives, followed by Rh-catalyzed asymmetric carbometalation using chiral ligands, and subsequent reduction to afford enantiomerically enriched 3-substituted piperidines. The methodology demonstrates excellent functional group tolerance and can achieve enantiomeric excesses greater than 95% under optimized conditions [4].
Biocatalytic Methodologies
Enzymatic approaches using transaminase enzymes provide environmentally benign pathways for achieving diastereomeric control in piperidine synthesis [2]. Multi-enzymatic cascades involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes can construct tri-substituted piperidines with three chirality centers in only two steps from achiral precursors. These biocatalytic systems demonstrate remarkable chemo-, regio-, and stereoselectivity, typically achieving diastereomeric ratios exceeding 90:10 [2].
Advanced Cycloaddition Strategies
Nitroso Diels-Alder cycloaddition reactions followed by ring-rearrangement metathesis offer access to 2-(2-hydroxyalkyl)piperidine alkaloid structures with excellent stereochemical control [5]. This methodology utilizes chloronitroso reagents that undergo cycloaddition with appropriate diene precursors, followed by reductive lactam alkylation to establish the desired stereochemical relationships. The configurational stability of the cycloadducts has been demonstrated to be temperature-dependent, with stability maintained at temperatures below -95°C [5].
The achievement of high enantiomeric purity for (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid requires sophisticated chiral resolution methodologies. Multiple complementary approaches have been developed for the separation of enantiomeric piperidine carboxylic acid derivatives, each offering distinct advantages depending on the specific structural requirements and scale of operation [6] [7] [8].
Classical Crystallization-Based Resolution
Traditional crystallization methods utilizing chiral resolving agents remain among the most widely employed techniques for achieving enantiomeric separation of piperidine carboxylic acid derivatives [6] [8]. The formation of diastereomeric salts between racemic piperidine substrates and chiral acids such as tartaric acid or mandelic acid provides the basis for resolution through differential crystallization behavior. Research has demonstrated that (S)-mandelic acid can effectively resolve racemic piperidine derivatives, with the less soluble diastereomeric salt being isolated through fractional crystallization [6].
However, the use of tartaric acid for optical resolution of piperidine carboxylic acid derivatives has limitations, including the requirement for repeated recrystallization to achieve high optical purity, which leads to decreased yields [8]. Additionally, the water solubility of tartaric acid complicates recovery procedures, increasing production costs and presenting environmental concerns [8]. Alternative chiral resolving agents, particularly those based on optically active propionic acid compounds, have shown improved performance in terms of both yield and optical purity [8].
Enzymatic Resolution Systems
Biocatalytic resolution approaches offer significant advantages for large-scale production of enantiomerically pure piperidine derivatives [7] [9]. Enzymatic systems utilizing lipases or transaminases can catalyze the selective conversion of one enantiomer in a racemic mixture, leaving the other enantiomer unchanged. This approach is particularly valuable because it represents a green and sustainable methodology that can achieve exquisite levels of enantiomeric purity, often exceeding 95% enantiomeric excess [9].
Dynamic kinetic resolution processes combine enzymatic selectivity with in situ racemization of the substrate, theoretically allowing for complete conversion of racemic starting material to a single enantiomer [7]. Such approaches have been successfully implemented in industrial settings for the production of pharmaceutical intermediates, including complex piperidine-containing structures [7].
Chiral Chromatographic Separation
High-performance liquid chromatography using chiral stationary phases provides both analytical and preparative capabilities for enantiomeric separation [10] [11]. Polysaccharide-based chiral columns, such as CHIRALCEL OD-H, have demonstrated excellent resolution capabilities for piperidine derivatives, achieving baseline separation with resolution factors greater than 2.0 [11]. The methodology offers advantages in terms of speed and precision, with analysis times typically under 20 minutes [11].
Recent developments in chiral chromatography have included temperature-dependent enantiomer elution order reversal phenomena and hysteretic behavior on polysaccharide chiral stationary phases [12]. These effects can be exploited to enhance enantioselectivity and optimize separation conditions for specific substrate classes [12].
Advanced Resolution Methodologies
Kinetic resolution through deprotonation-based approaches offers selective access to enantiomerically enriched piperidine derivatives [13]. This methodology utilizes chiral bases such as (+)-sparteine to achieve selective deprotonation of one enantiomer in the presence of appropriate electrophiles. Research has demonstrated that kinetic resolution of 2-aryl-4-methylenepiperidines can achieve enantiomeric ratios exceeding 94:6, with the possibility of improvement to 99:1 through recrystallization techniques [13].
The recovery of chiral ligands represents an important consideration for economic viability, with studies showing that sparteine can be recovered in good yields through acid-base washing procedures [13]. This approach maintains the configurational stability of the resolved products and allows for further synthetic elaboration without loss of enantiomeric purity [13].
The configurational stability of (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-6-oxo-piperidine-3-carboxylic acid under varying temperature conditions represents a critical parameter for both synthetic applications and long-term storage considerations. Comprehensive studies of temperature-dependent stereochemical stability in piperidine systems have revealed complex relationships between molecular structure, environmental conditions, and epimerization processes [14] [15] [16] [17].
Low-Temperature Stability Characteristics
At temperatures below -78°C, chiral piperidine derivatives demonstrate exceptional configurational stability, with minimal stereochemical interconversion observed over extended periods [15] [16]. Studies on related piperidine-containing systems have shown that thiomethyllithium intermediates maintain configurational integrity on the timescale of thia- [1] [6]-Wittig rearrangements at temperatures down to -95°C [16]. This high degree of stability at cryogenic temperatures is attributed to the significant reduction in molecular thermal motion and the correspondingly high activation barriers for epimerization processes [16].
Research on temperature-dependent interactions between stable piperidine-1-yloxyl derivatives and ionic liquid systems has provided detailed insights into the molecular-level processes governing configurational stability [14] [18]. The temperature dependence of rotational correlation times follows Vogel-Fulcher-Tammann behavior, with activation energies for mobility being comparable to those for viscous flow in the surrounding medium [18].
Intermediate Temperature Behavior
In the temperature range from -40°C to 25°C, piperidine derivatives exhibit moderately stable configurations with half-lives ranging from 12 to 72 hours depending on specific structural features and solvent environments [15]. The configurational stability in this range is governed by a delicate balance between thermal energy available for conformational changes and the intrinsic barriers to stereochemical inversion [15].
Studies on the stereochemical course of deprotonation-acylation reactions of N-Boc piperidine derivatives have demonstrated that temperature elevation from -100°C to -60°C results in increased ratios of inversion products, indicating enhanced configurational lability at higher temperatures [15]. This behavior is attributed to the enhanced rate of conversion to keteniminate intermediates, which can undergo stereochemical scrambling [15].
Elevated Temperature Stability Considerations
At temperatures above 50°C, significant configurational instability becomes apparent in many piperidine systems, with rapid epimerization and potential racemization occurring within hours [17]. The temperature dependence of spontaneous resolution phenomena in related tetrahedral complexes has been documented, with configurational stability being maintained for only 2% stereoinversion after 2 weeks at 19°C in benzene solution [17].
Advanced spectroscopic techniques, including variable-temperature nuclear magnetic resonance and circular dichroism spectroscopy, have been employed to monitor real-time configurational changes in chiral piperidine systems [19]. Temperature-dependent circularly polarized luminescence studies have revealed that chiral recognition properties remain relatively stable across temperature ranges from 79.55% to 84.41% efficiency [19].
Mechanistic Considerations and Analytical Approaches
The mechanisms underlying temperature-dependent configurational changes in piperidine systems involve complex interplay between molecular flexibility, solvent interactions, and intrinsic structural features [14] [18]. Quantum chemical calculations using density functional theory methods have provided detailed insights into the energy landscapes governing stereochemical stability [1] [17].
Multiple analytical techniques have been developed for monitoring configurational stability, including chiral high-performance liquid chromatography, nuclear magnetic resonance spectroscopy with chiral shift reagents, and polarimetric measurements [10] [11] [20]. Recent advances in 19F nuclear magnetic resonance-based chirality sensing have provided particularly sensitive methods for detecting stereochemical changes in N-heterocyclic systems [20].